3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C6H2ClF4N |
|---|---|
Molecular Weight |
199.53 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H |
InChI Key |
MOJYFIDFLXDRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another method involves contacting 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at high temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination reactions using specialized equipment to handle the reactive and hazardous reagents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Oxidizing agents like potassium permanganate for oxidation reactions.
- Reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluorinated groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and chemical reactivity, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro- and Trifluoromethyl-Substituted Pyridines
2,3-Dichloro-5-(trifluoromethyl)pyridine
- Structure : Positions 2-CF₃, 3-Cl, 5-Cl.
- Synthesis : Produced via vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine using activated carbon and metal chloride catalysts (e.g., FeCl₃) at 150–400°C .
- Applications : Intermediate for pesticides like fluazaindolizine and fluazinam .
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Structure : Positions 2-NH₂, 3-Cl, 5-CF₃.
- Synthesis: Ammoniation of 2,3-dichloro-5-(trifluoromethyl)pyridine in ethanol at 50°C .
- Applications : Precursor to fluazinam, a fungicide .
- Key Differences: The amino group at position 2 enhances hydrogen-bonding capacity, altering solubility and biological activity compared to the CF₃-substituted target compound.
Fluoro- and Trifluoromethyl-Substituted Pyridines
4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
- Structure : Positions 2-COOH, 3-Cl, 5-F, with a complex aryl substituent at position 6.
- Applications : Synergistic herbicide component with synthetic auxins (e.g., 2,4-D) for broad-spectrum weed control .
- Key Differences : The carboxylic acid group at position 2 increases polarity, making it more water-soluble than the target compound.
Functional Group Variations at Position 2
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
- Structure : Positions 2-CN, 3-Cl, 5-CF₃.
- Synthesis : Cyanide substitution via low-toxicity solvents (e.g., dichloromethane) to replace halogen or nitro groups .
- Key Differences: The cyano group’s strong electron-withdrawing effect increases electrophilicity, favoring reactions like Suzuki couplings .
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Key Research Findings
Substituent Effects :
- Fluorine at position 5 increases electronegativity, enhancing resistance to oxidative degradation compared to chlorine analogs .
- Trifluoromethyl groups improve lipid solubility, aiding penetration into biological membranes .
Synthetic Challenges :
- Fluorination steps often require specialized reagents (e.g., F₂ gas or DAST), increasing production costs compared to chlorination .
Market Trends :
- Trifluoromethylpyridines dominate 25% of agrochemical patents, with chloro-fluoro derivatives gaining traction for resistance management .
Biological Activity
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N) is a halogenated pyridine derivative notable for its unique molecular structure, which includes chlorine, fluorine, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular weight of this compound is 199.53 g/mol. Its synthesis typically involves several methods, including halogenation reactions that enhance its reactivity and stability. The presence of halogen atoms contributes to its unique chemical properties, making it a valuable building block for various fluorinated compounds used in pharmaceuticals and agrochemicals.
The biological activity of this compound is largely attributed to its interactions with specific biomolecules. The fluorine atoms in the compound enhance its electronic properties, potentially increasing binding affinity to molecular targets such as enzymes and receptors. This can lead to modulation of biological pathways, which is crucial for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated inhibitory effects against a range of bacterial strains. For instance, a study reported the antibacterial activity of related trifluoromethylpyridine derivatives, indicating that modifications in the structure can enhance efficacy against specific pathogens .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death. This suggests that this compound may serve as a lead compound in developing new anticancer therapies .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antiproliferative Studies : In one study, derivatives of trifluoromethylpyridine were tested against multiple cancer cell lines, revealing IC50 values indicating potent antiproliferative effects. The presence of trifluoromethyl groups was linked to enhanced activity compared to non-fluorinated analogs .
- Mechanistic Insights : Research has shown that the compound affects tubulin polymerization, a key process in cell division. Compounds similar to this compound demonstrated significant inhibition of tubulin polymerization, providing insights into their potential as chemotherapeutic agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
